テトラヒドロマグノロール

概要

説明

テトラヒドロマグノロールは、マグノリアオフィシナリスの樹皮に含まれるマグノロールから誘導された生物活性化合物です。 この化合物は、特にCB2受容体を活性化する能力で知られており、様々な治療的用途で潜在力を示しています .

2. 製法

合成経路と反応条件: テトラヒドロマグノロールの合成は、通常、マグノロールの水素化を伴います。 このプロセスは、ビフェニル-2,2'-ジオールの臭素化から始まり、5,5'-ジブロモ-ビフェニル-2,2'-ジオールを得ます。 この中間体は、その後、O-保護され、次いでアリル臭化物と反応させて、マグノロールをその保護された形で得ます。 最後に、脱保護と水素化の工程が行われて、テトラヒドロマグノロールが生成されます .

工業的製造方法: テトラヒドロマグノロールの工業的製造は、同様の合成経路に従いますが、より高い収率とコスト効率のために最適化されています。 高圧水素化と高度な精製技術の使用により、様々な用途に適した高純度のテトラヒドロマグノロールが製造されます .

3. 化学反応の分析

反応の種類: テトラヒドロマグノロールは、次のような様々なタイプの化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムなどの酸化剤を用いて行うことができます。

還元: 水素化は、テトラヒドロマグノロールの合成に使用される一般的な還元反応です。

一般的な試薬と条件:

酸化: アルカリ性媒体中の過マンガン酸カリウム。

還元: パラジウム触媒の存在下での水素ガス。

主な生成物: これらの反応から生成される主な生成物には、酸化された形態またはアルキル化された形態などの、テトラヒドロマグノロールの様々な誘導体が含まれます .

4. 科学研究における用途

テトラヒドロマグノロールは、幅広い科学研究において用途があります。

化学: 他の生物活性化合物の合成における前駆体として使用されます。

生物学: カンナビノイド受容体への影響と治療薬としての可能性について研究されています。

医学: 抗炎症、抗酸化、抗癌特性について調査されています。

科学的研究の応用

Tetrahydromagnolol, a major metabolite of magnolol, has demonstrated a profile similar to its parent compound but with considerably higher potency . Research indicates tetrahydromagnolol's potential therapeutic applications, particularly related to its interaction with cannabinoid receptors and its effects on brain health .

Scientific Research Applications

CB Receptor Activity: Tetrahydromagnolol exhibits CB2-selectivity, acting as a partial agonist at CB2 receptors (EC50 = 0.170 μM) and a full agonist at CB1 receptors . It is almost 20-fold more potent than magnolol at CB2 receptors in cAMP assays .

GPR55 Antagonist: Tetrahydromagnolol has been found to be a moderately potent GPR55 antagonist ( KB = 13.3 μM) . This suggests it could serve as a lead structure for developing potent and selective GPR55 antagonists .

Data Table

The following table summarizes the activities of magnolol metabolites at cannabinoid receptors :

| Compound | CB1 (Ki, µM) | CB2 (Ki, µM) | GPR55 (KB, µM) |

|---|---|---|---|

| Tetrahydromagnolol (7) | 2.26 ± 0.89 | 0.416 ± 0.089 | 13.3 ± 2.0 |

| CP55,940 (5) | 0.00128 ± 0.00044 | 0.00142 ± 0.00075 | 1.89 ± 0.97 |

| Rimonabant (6) | 0.0126 ± 0.0039 | 0.900 ± 0.320 | ND |

Potential Therapeutic Applications

- Neuroprotection: Preservation of Na+/K+ ATPase activity suggests neuroprotective effects in ischemic injury and neurodegeneration .

- Anxiolytic and Anticonvulsant Effects: Modulation of GABAA receptors indicates potential anxiolytic and anticonvulsant effects .

- Cognitive Impairment and Oxidative Stress: Prevention of glucose and ROS-mediated damage suggests benefits for diabetes-related cognitive impairment and oxidative stress .

- Alzheimer's Disease: Anti-inflammatory and antiamyloidogenic effects indicate potential in treating Alzheimer's disease and memory deficits .

- Epilepsy and Neurodegenerative Disorders: Reduction of excitotoxicity and glutamatergic signaling suggests applications for epilepsy, seizures, and neurodegenerative disorders .

Case Studies and Research Findings

- Magnolia Bark Extract and CB Receptors: The interaction of magnolia bark extract, magnolol, and its metabolites with CB receptors provides a potential mechanism for their known effects on brain health and stress relief .

- Tetrahydromagnolol as a Potent Metabolite: Tetrahydromagnolol is a more potent partial CB2 agonist than magnolol and also shows CB2 selectivity . Partial CB1 and CB2 receptor agonists have reduced inflammation-associated hyperalgesia and possess antiallodynic effects in animal models .

- Structure-Activity Relationships: Studies have investigated the structure-activity relationships of (tetrahydro)magnolol analogs, with variations of the alkyl chains and the phenolic groups to improve potency .

- Further Research Needed: Pharmacokinetic studies are necessary to corroborate these findings and explore the therapeutic potential of these compounds as neurotrophic natural products and nootropics . Such studies will help elucidate the absorption, distribution, metabolism, and excretion of magnolol and its metabolites, providing insights into their bioavailability and potential therapeutic applications .

作用機序

テトラヒドロマグノロールは、主にカンナビノイド受容体、特にCB2受容体の活性化を通じてその効果を発揮します。 これらの受容体におけるアゴニストとして作用し、cAMP蓄積の阻害や神経伝達物質放出の調節などの様々な下流効果を引き起こします。 さらに、テトラヒドロマグノロールはGPR55受容体のアンタゴニストとしても作用し、生物学的活性にさらに貢献しています .

類似の化合物:

マグノロール: テトラヒドロマグノロールが誘導された親化合物。 カンナビノイド受容体を活性化しますが、効力は低いです。

ホノキオール: マグノリアオフィシナリスに含まれるもう1つの生物活性化合物。 抗炎症作用と抗不安作用で知られています。

2-(2-ヒドロキシ-5-プロピルフェニル)-4-ペンチルフェノール: CB2受容体に対する高い選択性を示す合成アナログ

独自性: テトラヒドロマグノロールは、親化合物であるマグノロールやその他の類似の化合物と比較して、CB2受容体に対する高い選択性と効力を有しているため、独特です。 この選択性により、CB2受容体を標的とした治療的用途に有望な候補となっています .

生化学分析

Biochemical Properties

Tetrahydromagnolol has been found to activate cannabinoid (CB) receptors . It interacts with these receptors, exerting its effects through this interaction . The formation of Tetrahydromagnolol increases after repeated administration, indicating that its formation is related to the induction of metabolic enzymes in animal tissues and/or intestinal bacteria .

Cellular Effects

Tetrahydromagnolol, as a metabolite of Magnolol, may share some of its cellular effects. Magnolol has been found to induce cell death in a dose- and time-dependent manner

Molecular Mechanism

Tetrahydromagnolol has been found to activate cannabinoid (CB) receptors . This activation could lead to various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Tetrahydromagnolol is a metabolite of Magnolol , suggesting that it’s involved in the metabolic pathways of this compound

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tetrahydromagnolol typically involves the hydrogenation of magnolol. The process begins with the bromination of biphenyl-2,2’-diol to obtain 5,5’-dibromo-biphenyl-2,2’-diol. This intermediate is then subjected to O-protection, followed by reaction with allyl bromide to yield magnolol in its protected form. Finally, deprotection and hydrogenation steps are carried out to produce tetrahydromagnolol .

Industrial Production Methods: Industrial production of tetrahydromagnolol follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of high-pressure hydrogenation and advanced purification techniques ensures the production of high-purity tetrahydromagnolol suitable for various applications .

化学反応の分析

Types of Reactions: Tetrahydromagnolol undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Hydrogenation is a common reduction reaction used in the synthesis of tetrahydromagnolol.

Substitution: Halogenation and alkylation reactions are also possible with tetrahydromagnolol

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Allyl bromide for alkylation reactions

Major Products: The major products formed from these reactions include various derivatives of tetrahydromagnolol, such as its oxidized or alkylated forms .

類似化合物との比較

Magnolol: The parent compound from which tetrahydromagnolol is derived. It also activates cannabinoid receptors but with lower potency.

Honokiol: Another bioactive compound found in Magnolia officinalis, known for its anti-inflammatory and anxiolytic properties.

2-(2-Hydroxy-5-propylphenyl)-4-pentylphenol: A synthetic analog with high selectivity for CB2 receptors

Uniqueness: Tetrahydromagnolol is unique due to its high selectivity and potency for CB2 receptors compared to its parent compound magnolol and other similar compounds. This selectivity makes it a promising candidate for therapeutic applications targeting CB2 receptors .

生物活性

Tetrahydromagnolol (THM), a metabolite of magnolol derived from the bark of Magnolia officinalis, has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potentials, supported by data tables and relevant case studies.

THM is formed through the metabolism of magnolol, which undergoes reduction processes in the body. It is characterized by enhanced potency at cannabinoid receptors compared to its parent compound. Specifically, THM has been shown to be a selective partial agonist at the CB2 receptor with an EC50 value of 0.170 μM, making it approximately 19 times more potent than magnolol in this regard .

Biological Activities

The biological activities of THM can be categorized into several key areas:

- Cannabinoid Receptor Activation : THM activates cannabinoid receptors, particularly CB2, which is implicated in anti-inflammatory and analgesic effects. It also acts as an antagonist at GPR55, a receptor associated with various physiological processes .

- Anti-inflammatory Effects : Research indicates that THM exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways such as NF-κB and MAPK .

- Antioxidant Activity : THM's antioxidant capabilities contribute to its protective effects against oxidative stress, which is linked to various chronic diseases. This activity is partly mediated through the activation of Nrf2/HO-1 pathways .

- Antimicrobial Properties : Like magnolol, THM has shown antimicrobial effects against a range of pathogens, suggesting its potential utility in treating infections .

Table 1: Biological Activities of Tetrahydromagnolol

Case Study: Anti-inflammatory Effects in Animal Models

In a study conducted on male Sprague Dawley rats, THM was administered via intraperitoneal injection at doses ranging from 5 to 20 mg/kg. The results indicated a significant reduction in inflammatory markers and improved histopathological outcomes in models of acute lung injury. The study highlighted the ability of THM to ameliorate neutrophil infiltration and reactive oxygen species production .

特性

IUPAC Name |

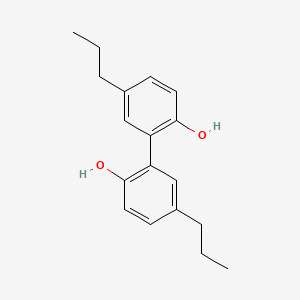

2-(2-hydroxy-5-propylphenyl)-4-propylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-3-5-13-7-9-17(19)15(11-13)16-12-14(6-4-2)8-10-18(16)20/h7-12,19-20H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAQUBKYAKSHOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415784 | |

| Record name | 2-(2-hydroxy-5-propylphenyl)-4-propylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20601-85-8 | |

| Record name | 2-(2-hydroxy-5-propylphenyl)-4-propylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。